フェノキシカルブ

概要

説明

Fenoxycarb is a carbamate insect growth regulator widely used in agriculture and pest control. It is known for its low toxicity to non-target organisms such as bees, birds, and humans, but it is toxic to fish. Unlike other carbamate insecticides, Fenoxycarb does not act on the nervous system. Instead, it mimics juvenile hormone, preventing immature insects from reaching maturity .

科学的研究の応用

Agricultural Applications

Fenoxycarb is widely used in agriculture to control pests that threaten crop yields. Its effectiveness as an insect growth regulator allows it to disrupt the life cycle of pests, particularly during the larval stages.

- Crop Protection : Fenoxycarb is effective against a variety of pests, including aphids and caterpillars. It is utilized in fruit and vegetable production to minimize damage from these insects, thereby enhancing crop quality and yield .

- Effects on Crop Quality : Research indicates that fenoxycarb can improve the quality and productivity of crops such as plums. For instance, a study demonstrated that its application led to significant increases in leaf area and annual growth length without adversely affecting organic acid content or dry substance levels in the fruit .

Environmental Impact Studies

Recent studies have investigated the ecological consequences of fenoxycarb applications, particularly its effects on freshwater systems and non-target organisms.

- Impact on Freshwater Ecosystems : A study highlighted that fenoxycarb applications can lead to water quality deterioration by affecting the biomass of aquatic plants and altering microbial communities. The no observed effect concentration (NOEC) for certain aquatic species was determined to be 6.48 μg/L, indicating potential risks to freshwater biodiversity .

- Reproductive Effects on Non-Target Species : Research has shown that exposure to fenoxycarb can disrupt reproductive success in non-target species such as gammarids. In controlled experiments, females exposed to fenoxycarb exhibited significantly reduced precopulatory behavior and lower fertilization success rates .

Mechanistic Insights

Fenoxycarb's mode of action involves interference with hormonal regulation in insects and plants.

- Hormonal Regulation in Insects : Fenoxycarb induces extra larval molts in silkworms (Bombyx mori) by triggering an ecdysteroid surge, which is crucial for regulating molting and metamorphosis. This effect can lead to altered developmental timelines and potentially impact pest populations .

- Brassinosteroid Inhibition : Recent findings indicate that fenoxycarb may also inhibit brassinosteroid action in plants, affecting growth responses such as hypocotyl elongation in Arabidopsis. This suggests potential applications in modifying plant growth patterns through hormonal manipulation .

Case Studies

作用機序

フェノキシカルブは、昆虫の幼若ホルモンの作用を模倣することで効果を発揮します。このホルモンは、昆虫の成長と発達を調節する上で非常に重要です。幼若ホルモンを模倣することで、フェノキシカルブは正常な発達プロセスを阻害し、幼虫が成虫になるのを防ぎます。 これにより、未成熟な昆虫が死に、害虫の個体数を効果的に抑制します .

類似化合物:

メトプレン: 害虫駆除に使用される別の幼若ホルモンアナログ。

ピリプロキシフェン: 類似の用途を持つ幼若ホルモン模倣物質。

比較:

独自性: フェノキシカルブは、その特定の構造と作用機序においてユニークです。メトプレンやピリプロキシフェンも幼若ホルモンを模倣しますが、フェノキシカルブの化学構造は、昆虫のホルモン受容体との異なる相互作用ダイナミクスを可能にします。

フェノキシカルブのユニークな特性と幅広い適用性は、害虫管理と科学研究において貴重なツールとなっています。

生化学分析

Biochemical Properties

Fenoxycarb plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the juvenile hormone receptors in insects, binding to these receptors and mimicking the natural juvenile hormone. This interaction disrupts the normal hormonal balance, leading to the inhibition of metamorphosis and reproduction. Fenoxycarb also affects the synthesis of proteins, lipids, and carbohydrates in the gonads of treated insects, leading to a quantitative depletion of these biomolecules .

Cellular Effects

Fenoxycarb has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In insects, fenoxycarb disrupts the normal development of ovarian tissue, reducing the number of oocytes and oogonia. It also causes degeneration of ovarian follicle cells, malformed egg chambers, and defective vitellogenesis. These cellular effects result in reduced fertility and impaired reproductive capabilities .

Molecular Mechanism

The molecular mechanism of fenoxycarb involves its binding interactions with juvenile hormone receptors. By mimicking the natural juvenile hormone, fenoxycarb prevents the normal progression of metamorphosis in insects. It inhibits the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates, leading to a disruption in the normal biochemical processes. Fenoxycarb also affects gene expression by altering the transcription of genes involved in development and reproduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fenoxycarb change over time. The stability and degradation of fenoxycarb can influence its long-term effects on cellular function. Studies have shown that fenoxycarb-treated insects exhibit reduced pulsating movements, tumour-like bulbous masses, and hypertrophy in the germarium region over time. These long-term effects indicate that fenoxycarb can have lasting impacts on the development and reproduction of treated insects .

Dosage Effects in Animal Models

The effects of fenoxycarb vary with different dosages in animal models. At sublethal doses, fenoxycarb can effectively disrupt the development and reproduction of insects without causing immediate toxicity. At higher doses, fenoxycarb can lead to toxic or adverse effects, including significant morphological and physiological changes. These threshold effects highlight the importance of careful dosage management in the application of fenoxycarb as an insecticide .

Metabolic Pathways

Fenoxycarb is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate the synthesis and degradation of biomolecules. It affects metabolic flux by altering the levels of metabolites involved in protein, lipid, and carbohydrate synthesis. Fenoxycarb’s impact on these metabolic pathways can lead to a disruption in the normal biochemical processes, affecting the overall development and reproduction of treated insects .

Transport and Distribution

Fenoxycarb is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of fenoxycarb within specific cellular compartments. The distribution of fenoxycarb within the tissues can affect its overall efficacy and impact on the target organisms .

Subcellular Localization

The subcellular localization of fenoxycarb is crucial for its activity and function. Fenoxycarb is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that fenoxycarb exerts its effects at the appropriate sites within the cells, leading to the disruption of normal biochemical processes and developmental pathways .

準備方法

Synthetic Routes and Reaction Conditions: Fenoxycarb is synthesized through a multi-step process:

Step 1: Reaction of cyclohexylamine with ethyl chloroformate to produce N-chloroethyl carbamate.

Step 2: The resulting N-chloroethyl carbamate is then reacted with 4-phenoxyphenol to yield Fenoxycarb.

Industrial Production Methods: Industrial production of Fenoxycarb follows similar synthetic routes but is optimized for large-scale manufacturing. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

化学反応の分析

反応の種類: フェノキシカルブは、次のようないくつかの種類の化学反応を起こします。

加水分解: フェノキシカルブは、水が存在すると、加水分解して4-フェノキシフェノールとカルバミン酸エチルを生成します。

酸化: フェノキシカルブは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

一般的な試薬と条件:

加水分解: 通常は酸性または塩基性条件下で行われます。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤が必要です。

主な生成物:

加水分解生成物: 4-フェノキシフェノールとカルバミン酸エチル。

酸化生成物: 使用した条件や試薬に応じて、さまざまな酸化誘導体が生成されます.

4. 科学研究への応用

フェノキシカルブは、科学研究で幅広い用途があります。

化学: カルバメート化学とそのさまざまな試薬との相互作用を研究するためのモデル化合物として使用されます。

生物学: 幼若ホルモンアナログとしての役割から、昆虫の生理学と発達に関する研究で使用されます。

産業: 農業における害虫駆除製品、特に果実、ブドウ、観賞植物におけるガ、カイガラムシ、その他の害虫の防除に使用されます.

類似化合物との比較

Methoprene: Another juvenile hormone analog used in pest control.

Pyriproxyfen: A juvenile hormone mimic with similar applications.

Comparison:

Uniqueness: Fenoxycarb is unique in its specific structure and mode of action. While Methoprene and Pyriproxyfen also mimic juvenile hormone, Fenoxycarb’s chemical structure allows for different interaction dynamics with insect hormone receptors.

Effectiveness: Fenoxycarb is particularly effective against a broad spectrum of pests and is known for its stability under various environmental conditions

Fenoxycarb’s unique properties and broad applicability make it a valuable tool in pest management and scientific research.

生物活性

Fenoxycarb is a synthetic carbamate compound primarily used as an insect growth regulator (IGR). It mimics the action of juvenile hormones in insects, thereby disrupting their development and reproduction. This article delves into the biological activity of fenoxycarb, exploring its effects on various organisms, including insects and non-target species, supported by research findings and case studies.

Fenoxycarb functions as a juvenile hormone (JH) agonist, influencing the growth and development of insects by mimicking the natural hormones that regulate these processes. It has been shown to inhibit the actions of brassinosteroids (BRs) in plants like Arabidopsis thaliana, suggesting that its mechanism may extend beyond mere hormonal mimicry in insects. Studies indicate that fenoxycarb affects gene expression related to BR signaling, leading to inhibited hypocotyl elongation and altered plant morphology at concentrations ranging from 1 to 100 µM .

Effects on Insect Populations

Case Study: Cotton Mealybug

A significant study evaluated the efficacy of fenoxycarb on cotton mealybug (Phenacoccus solenopsis). The laboratory bioassay demonstrated that at a concentration of 2.4%, fenoxycarb resulted in:

- Mortality Rate : 89.02% after 7 days.

- Fecundity : Increased by 143.66%.

- Longevity : Extended by 39.62%.

The study highlighted that higher concentrations led to statistically significant differences in mortality and reproductive metrics across multiple generations of mealybugs .

Table 1: Mortality Rates and Fecundity in Cotton Mealybug

| Concentration (%) | Mortality Rate (%) | Fecundity (%) | Longevity (days) |

|---|---|---|---|

| 0.15 | 11.35 | 109.28 | 17.46 |

| 0.3 | 17.65 | 117.38 | 21.37 |

| 0.6 | 21.06 | 129.47 | 25.68 |

| 1.2 | 73.74 | 137.58 | 31.54 |

| 2.4 | 89.02 | 143.66 | 39.62 |

Impact on Non-Target Species

Research has also focused on the effects of fenoxycarb on non-target organisms, such as aquatic gastropods and crustaceans.

- A study involving Physella acuta showed weak molecular responses to fenoxycarb at concentrations of 1 µg/L, indicating potential long-term effects on immunity-related genes .

- In crustaceans like Neocaridina davidi, fenoxycarb exposure resulted in inhibited molting and reduced body length growth at concentrations as low as 10 µg/L .

Neurotoxic Effects

Fenoxycarb has been associated with neurotoxic effects in vertebrates as well:

- In cultured rat cortical neurons, exposure for one week led to decreased ATP levels, mitochondrial membrane potential, and glucose consumption .

- It was found to inhibit acetylcholinesterase activity and alter nicotinic acetylcholine receptors in Xenopus laevis oocytes, suggesting a potential risk for neurodevelopmental impacts in exposed organisms .

Environmental Considerations

Studies indicate that fenoxycarb has low potential for leaching from soils, which may mitigate some environmental risks associated with its use . However, the broader ecological implications remain a concern due to its effects on both target pests and non-target species.

特性

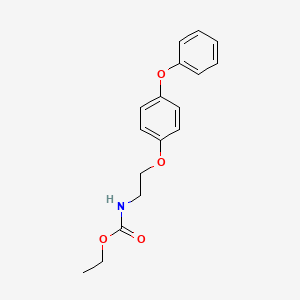

IUPAC Name |

ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUFTIJOISQSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032393 | |

| Record name | Fenoxycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB] | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxycarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

224 °C (435 °F) | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C) | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.23 at 20 °C | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa) | |

| Record name | Fenoxycarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fenoxycarb is an insecticide (or growth regulator) that disrupts the development of the pest. Fenoxycarb has an insect-specific mode of action exhibiting strong juvenile hormone activity. It inhibits metamorphosis to the adult stage, induces interference with the molting of early instar larvae, and produces certain ovicide and delayed larvicide adulticide effects in various insect species. ... | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from petroleum ether, Colorless to white crystals | |

CAS No. |

72490-01-8, 79127-80-3 | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxycarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxycarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl 2-(4-phenoxyphenoxy)ethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXYCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEN0LSV1G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53-54 °C | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fenoxycarb exert its effects on insects?

A1: Fenoxycarb is a juvenile hormone analog (JHA) that mimics the action of natural juvenile hormones (JH). [, ] It disrupts the insect endocrine system by binding to JH receptors, leading to various developmental and reproductive abnormalities. [, , , ]

Q2: What are the specific downstream effects of fenoxycarb on insect development?

A2: Fenoxycarb can induce a range of developmental abnormalities, including:

- Inhibition of metamorphosis: Prevents larvae from transitioning into pupae, leading to prolonged larval stages or the formation of larval-pupal intermediates. [, , , , , , , ]

- Deformed adults: Emergence of adults with malformed wings, exoskeletons, or reproductive organs. [, , , , , ]

- Overaging: Larvae may undergo supernumerary molts, exceeding the normal number of molts for their species. [, ]

Q3: How does fenoxycarb impact insect reproduction?

A3: Fenoxycarb disrupts reproduction through several mechanisms:

- Reduced fecundity: Treated females may lay fewer eggs, or the eggs may be non-viable. [, , , , , ]

- Inhibited egg hatch: Fenoxycarb can directly impact egg viability, preventing hatching even when applied to eggs laid by untreated females. [, , , ]

- Sterility in offspring: Treatment of either parent can lead to sterility in subsequent generations. [, ]

Q4: What is the molecular formula and weight of fenoxycarb?

A4: Fenoxycarb has the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol.

Q5: Is there any spectroscopic data available for fenoxycarb?

A5: While specific spectroscopic data is not detailed in the provided research, analytical techniques like high-performance liquid chromatography (HPLC) [] and gas chromatography-mass spectrometry (GC-MS) [] have been used for its characterization and quantification.

Q6: How does fenoxycarb perform in different formulations?

A6: Fenoxycarb has been successfully formulated in various ways, including baits [, , ], topical applications [, , , , , , , , , ], and surface treatments. [, ] Its efficacy and stability may vary depending on the specific formulation and environmental conditions.

Q7: What is the residual activity of fenoxycarb?

A7: Fenoxycarb exhibits residual activity for several weeks after application, which can contribute to its long-term control of insect populations. [, ] The duration of its efficacy depends on factors like formulation, application rate, and environmental conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。